N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a structurally complex molecule featuring a hydrogenated benzothiophene core linked to a chromene carboxamide moiety. Key structural elements include:
- A 4-hydroxy group on the tetrahydrobenzothiophene ring, which may enhance solubility and hydrogen-bonding interactions.
- An 8-methoxy substituent on the chromene system, likely influencing electronic properties and steric bulk.
- A carboxamide bridge, a common pharmacophore in medicinal chemistry, suggesting possible biological targeting.
While direct data on its applications are unavailable, its structural features align with compounds studied for pharmacological or material science applications, such as enzyme inhibition or photodynamic properties.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-15-5-2-4-12-10-13(19(23)26-17(12)15)18(22)21-11-20(24)8-3-6-16-14(20)7-9-27-16/h2,4-5,7,9-10,24H,3,6,8,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOJNTZKUUANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCCC4=C3C=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues from Biotransformation Studies
Hydroxychalcones and Dihydrochalcones ()
Compounds like 2-hydroxy-4′-methylchalcone (1) and 4-hydroxy-4′-methyldihydrochalcone (5) share hydroxy and methyl substituents but differ in core structure. Key distinctions:
- Unsaturation vs. Saturation : The target compound’s hydrogenated benzothiophene contrasts with chalcones’ α,β-unsaturated ketones. This may confer greater metabolic stability compared to chalcones, which undergo microbial reduction (e.g., conversion of 1 to dihydrochalcone 2 with 35% yield) .
- Hydroxylation Patterns : The unexpected hydroxylation at C-4 in 2,4-dihydroxy-4′-methyldihydrochalcone (3) highlights the reactivity of hydroxy groups in microbial systems. The target’s 4-hydroxy group may exhibit similar susceptibility to enzymatic modification.
Table 1: Structural Comparison with Chalcone Derivatives
Functional Analogues from Patent Literature ()
Phenol-based developers like 4,4′-isopropylidenediphenol and 4-hydroxy-4′-isopropyloxy-diphenylsulfone share hydroxy groups but differ in core scaffolds:
- Carboxamide vs. Sulfone/Urea : The target’s carboxamide group offers hydrogen-bonding capabilities distinct from sulfones or ureas in patent developers (e.g., N-[2-(3-phenylureido) phenyl]-benzenesulfonamide ) .
- Substituent Positioning : The 8-methoxy group on the chromene may sterically hinder interactions compared to the para-substituted phenyl groups in patent compounds.
Table 2: Functional Group Comparison with Patent Compounds
Key Research Findings and Hypotheses
- Hydrogen-Bonding Capacity : The carboxamide and hydroxy groups could facilitate target engagement in biological systems, akin to urea derivatives in patent developers .
- Synthetic Challenges : The complex stereochemistry of the tetrahydrobenzothiophene moiety may complicate synthesis compared to chalcones or diphenylsulfones.
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